molecular formula C23H13ClF6N2O5S B2652056 (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile CAS No. 1024913-91-4

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile

Cat. No.: B2652056
CAS No.: 1024913-91-4
M. Wt: 578.87
InChI Key: BUEJMRHTOCWSLX-RQZCQDPDSA-N
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Description

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Pyridine Derivative: The pyridine ring is functionalized with chloro and trifluoromethyl groups through electrophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group is achieved via nucleophilic substitution reactions.

    Coupling Reactions: The pyridine derivative is then coupled with the benzenesulfonyl group using palladium-catalyzed cross-coupling reactions.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.

    Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF6N2O5S/c1-35-19-4-2-3-13(20(19)36-21-18(24)10-14(12-32-21)22(25,26)27)9-17(11-31)38(33,34)16-7-5-15(6-8-16)37-23(28,29)30/h2-10,12H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJMRHTOCWSLX-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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